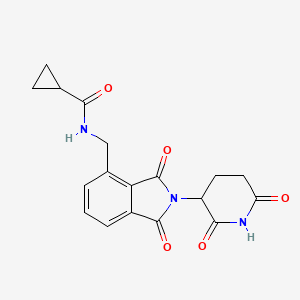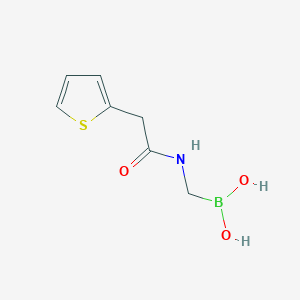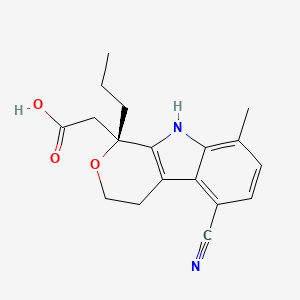
Lutiram
Vue d'ensemble
Description
L’analogue de disulfirame 2 est un dérivé du disulfirame, un médicament bien connu principalement utilisé pour le traitement de l’alcoolisme chronique. Les analogues du disulfirame ont été étudiés pour leurs applications thérapeutiques potentielles au-delà de la dépendance à l’alcool, notamment leurs rôles d’inhibiteurs des enzymes aldéhyde déshydrogénase et leurs propriétés anticancéreuses potentielles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse des analogues du disulfirame implique généralement la modification de la structure du disulfirame pour améliorer sa sélectivité et sa puissanceCela peut être réalisé par des réactions telles que la substitution nucléophile ou les réactions de couplage .
Méthodes de production industrielle : La production industrielle des analogues du disulfirame implique une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté. Le processus comprend souvent des étapes telles que la purification par recristallisation ou chromatographie et des mesures de contrôle qualité pour garantir la cohérence et la sécurité .
Analyse Des Réactions Chimiques
Types de réactions : Les analogues du disulfirame subissent diverses réactions chimiques, notamment :
Oxydation : Les analogues du disulfirame peuvent être oxydés pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir les analogues du disulfirame en thiols ou en d’autres formes réduites.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la structure du disulfirame.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont souvent utilisés.
Substitution : Des réactifs tels que les halogénures d’alkyle ou les halogénures d’aryle sont utilisés dans les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation des analogues du disulfirame peut produire des sulfoxydes, tandis que la réduction peut produire des thiols .
4. Applications de la recherche scientifique
Les analogues du disulfirame ont un large éventail d’applications de recherche scientifique, notamment :
Applications De Recherche Scientifique
Disulfiram analogs have a wide range of scientific research applications, including:
Mécanisme D'action
Les analogues du disulfirame exercent leurs effets principalement par l’inhibition des enzymes aldéhyde déshydrogénase. Cette inhibition conduit à l’accumulation d’aldéhydes, ce qui peut induire un stress cellulaire et l’apoptose. Les cibles moléculaires comprennent les cystéines catalytiques des enzymes, et les voies impliquées sont souvent liées au stress oxydatif et à la détoxification cellulaire .
Composés similaires :
Disulfirame : Le composé parent, utilisé principalement pour la dépendance à l’alcool.
Carbamide de calcium : Un autre inhibiteur de l’aldéhyde déshydrogénase utilisé dans la dissuasion de l’alcool.
Complexe diéthyldithiocarbamate de cuivre (CuET) : Un dérivé du disulfirame aux puissantes propriétés anticancéreuses.
Unicité : L’analogue de disulfirame 2 est unique dans sa sélectivité accrue pour des isoformes spécifiques de l’aldéhyde déshydrogénase, ce qui en fait un candidat prometteur pour des applications thérapeutiques ciblées. Ses modifications structurelles permettent une plus grande spécificité et des effets hors cible réduits par rapport au composé parent .
Comparaison Avec Des Composés Similaires
Disulfiram: The parent compound, used primarily for alcohol dependence.
Calcium Carbimide: Another aldehyde dehydrogenase inhibitor used in alcohol deterrence.
Copper Diethyldithiocarbamate Complex (CuET): A derivative of disulfiram with potent anticancer properties.
Uniqueness: Disulfiram analog 2 is unique in its enhanced selectivity for specific aldehyde dehydrogenase isoforms, making it a promising candidate for targeted therapeutic applications. Its structural modifications allow for greater specificity and reduced off-target effects compared to the parent compound .
Propriétés
IUPAC Name |
pyrrolidine-1-carbothioylsulfanyl pyrrolidine-1-carbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S4/c13-9(11-5-1-2-6-11)15-16-10(14)12-7-3-4-8-12/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGUGVQODCQMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)SSC(=S)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341706 | |
| Record name | Lutiram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496-08-2 | |
| Record name | Lutiram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[3-(Hydroxyamino)-3-oxopropyl]pentanedioic acid](/img/structure/B3062886.png)


